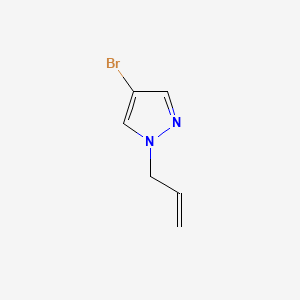![molecular formula C9H10FNO2 B599437 Acetamide,N-[4-(fluoromethoxy)phenyl]- CAS No. 198879-82-2](/img/structure/B599437.png)
Acetamide,N-[4-(fluoromethoxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,N-[4-(fluoromethoxy)phenyl]- is an organic compound with the molecular formula C9H10FNO2 It is characterized by the presence of a fluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-[4-(fluoromethoxy)phenyl]- typically involves the reaction of 4-fluoromethoxybenzene with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or phosphoric acid
Solvent: Common solvents include dichloromethane or toluene
The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Acetamide,N-[4-(fluoromethoxy)phenyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
Acetamide,N-[4-(fluoromethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The fluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-fluoromethoxybenzoic acid.
Reduction: Formation of N-[4-(fluoromethoxy)phenyl]amine.
Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.
科学的研究の応用
Acetamide,N-[4-(fluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide,N-[4-(fluoromethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. Once at the target site, the compound can modulate the activity of enzymes or receptors, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-[4-(methoxy)phenyl]acetamide
- N-[4-(chloromethoxy)phenyl]acetamide
- N-[4-(bromomethoxy)phenyl]acetamide
Uniqueness
Acetamide,N-[4-(fluoromethoxy)phenyl]- is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and lipophilicity, enhancing its potential as a therapeutic agent compared to its analogs.
特性
CAS番号 |
198879-82-2 |
|---|---|
分子式 |
C9H10FNO2 |
分子量 |
183.182 |
IUPAC名 |
N-[4-(fluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H10FNO2/c1-7(12)11-8-2-4-9(5-3-8)13-6-10/h2-5H,6H2,1H3,(H,11,12) |
InChIキー |
GLKCKWSSXGXSEH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCF |
同義語 |
Acetamide, N-[4-(fluoromethoxy)phenyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


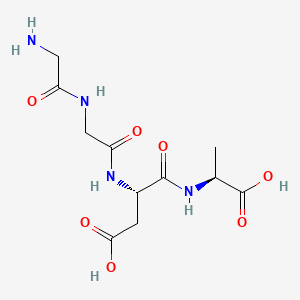
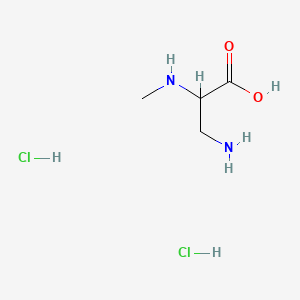
![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)
![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)
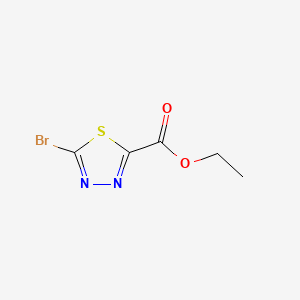
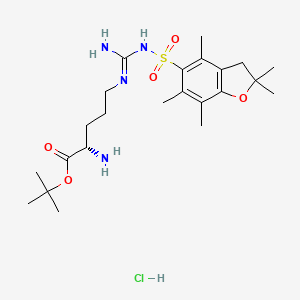
![L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B599367.png)
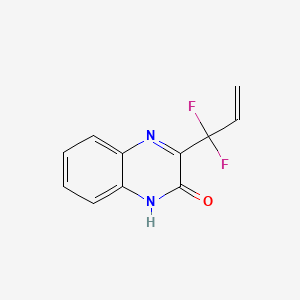
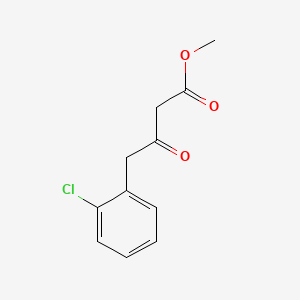
![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)

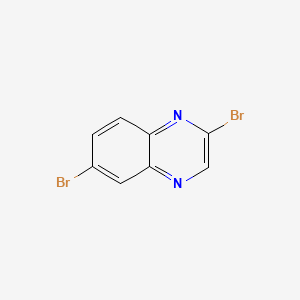
![(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B599375.png)
